Duranest
Overview
Description
Duranest, also known as etidocaine, is an amide-type local anesthetic. It is primarily used for infiltration anesthesia, peripheral nerve blocks, and central neural blocks during surgical procedures and labor. This compound is known for its long duration of activity, although it has the disadvantage of increased bleeding during oral surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Duranest involves the following steps:
Amide Formation: The reaction between 2,6-xylidine and 2-bromobutyryl chloride forms 2-Bromo-N-(2,6-dimethylphenyl)butanamide.
Alkylation: The alkylation of the above product with N-ethylpropylamine results in the formation of etidocaine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Duranest undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Duranest has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: this compound is employed in research on nerve conduction and the mechanisms of anesthesia.
Medicine: It is used in clinical studies to evaluate its efficacy and safety as a local anesthetic.
Industry: This compound is used in the formulation of various pharmaceutical products for anesthesia.
Mechanism of Action
Duranest exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby producing local anesthesia. The primary molecular targets are voltage-gated sodium channels, which are blocked by this compound, preventing the propagation of action potentials .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another amide-type local anesthetic with a shorter duration of action compared to Duranest.
Bupivacaine: Known for its long duration of action, similar to this compound, but with different toxicity profiles.
Prilocaine: Used in dental procedures, with a shorter duration of action than this compound.
Uniqueness of this compound
This compound is unique due to its rapid onset and long duration of action. It provides intense motor block and is particularly effective in peripheral nerve blocks and epidural anesthesia. its use is limited by the increased risk of bleeding during surgical procedures .
Properties
IUPAC Name |
[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-ethyl-propylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH+](CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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